二氟吡草酯钠盐

描述

Diflufenzopyr-sodium (DFZ-Na) is an effective herbicide that has been used for more than two decades in a variety of agricultural and horticultural applications. It has a broad range of activity and is effective against a wide range of weeds, including grasses, broadleaf weeds, and sedges. DFZ-Na is also a selective herbicide, meaning that it does not harm desirable crops. It is a synthetic auxin, a type of plant growth regulator, which means that it has an effect on the growth and development of plants.

科学研究应用

农业除草

二氟吡草酯钠是一种广泛用作各种农业环境中出苗后除草剂的除草剂。 它对控制玉米、非耕地、休耕地和牧场等作物中的阔叶杂草特别有效 . 该化合物作为生长素转运抑制剂起作用,扰乱植物生长激素的微妙平衡,从而导致对讨厌杂草的选择性控制 .

除草剂效力的提高

研究表明,二氟吡草酯钠与二氯丙酸等其他除草剂联用时,可提高其效力 . 这种协同效应提高了对入侵物种(如叶状刺草)的初始和长期控制,使其成为综合杂草管理策略中宝贵的工具。

路边植被管理

二氟吡草酯钠用于路边植被管理计划,以保持清晰的视野并防止有害杂草蔓延 . 它的选择性作用可以保护所需的植被,同时有效地管理不需要的植物生长。

环境影响和安全性

已评估二氟吡草酯钠的环境影响和安全性概况,表明其向地下水渗漏的可能性很低,而地表径流的可能性中等 . 美国环保署等监管机构会定期重新评估像二氟吡草酯钠这样的杀虫剂,以确保其安全,依据是新的科学和监管信息 .

非耕地地区的虫害控制

二氟吡草酯钠获准用于非耕地环境,包括铁路、公用事业、管道和高速公路的通行权,以及机场和其他工业区域 . 它有助于管理可能对安全和运营效率构成风险的植被。

生物技术研究

虽然二氟吡草酯钠在生物技术研究中的具体研究有限,但像二氟吡草酯钠这样的生长素转运抑制剂在开发新的生物技术应用方面很受关注,例如对生长素类除草剂具有抗性的转基因作物 .

作用机制

Target of Action

Diflufenzopyr-sodium primarily targets the polar transport of auxins in susceptible plants . Auxins are plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for cell division, growth, and differentiation .

Mode of Action

Diflufenzopyr-sodium inhibits the polar transport of auxins, causing an accumulation of these hormones at the shoot and root meristems . This accumulation disrupts normal growth patterns. Although the exact mode of action is unknown, it appears that Diflufenzopyr-sodium binds to a specific carrier or efflux induction protein involved in transporting auxin away from the meristemic regions .

Biochemical Pathways

The inhibition of auxin transport disrupts the plant’s normal growth patterns, leading to rapid symptom appearance and usually resulting in plant death within days . This disruption affects the plant’s ability to regulate vital physiological processes, such as cell division and growth .

Pharmacokinetics

The pharmacokinetics of Diflufenzopyr-sodium, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contribute to its bioavailability and efficacy. The selectivity in maize is due to the rapid metabolism of both dicamba and Diflufenzopyr-sodium in the crop .

Result of Action

The primary result of Diflufenzopyr-sodium’s action is the disruption of normal plant growth patterns, leading to the death of susceptible plants . This is achieved through the inhibition of auxin transport, causing an accumulation of auxins at the shoot and root meristems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diflufenzopyr-sodium. For instance, Diflufenzopyr-sodium is classed as mobile to very mobile in soil . Its hydrolysis half-life varies with pH, being 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9 . These factors can affect the herbicide’s distribution and persistence in the environment.

生化分析

Biochemical Properties

Diflufenzopyr sodium salt is an auxin transport inhibitor . It disrupts the delicate auxin balance needed for plant growth, causing auxin accumulation at shoot and root meristems, and consequently, a disruption of normal growth patterns .

Cellular Effects

Diflufenzopyr sodium salt has been determined to be of low toxicity to humans, birds, aquatic organisms, mammals, and bees . It is highly toxic to terrestrial plant species . It disrupts normal growth patterns by causing auxin accumulation at the plant’s growing points .

Molecular Mechanism

This results in the rapid knockdown of the toughest – including herbicide-resistant – weeds .

Temporal Effects in Laboratory Settings

The half-life of Diflufenzopyr sodium salt in aerobic soil in laboratory tests is 8-10 days . The photolysis half-life of Diflufenzopyr sodium salt on soil is 13 days

Dosage Effects in Animal Models

In animal models, health effects given repeated doses of Diflufenzopyr sodium salt over longer periods of time included lower body weight and effects indicative of mild compensatory anaemia

Transport and Distribution

Diflufenzopyr sodium salt inhibits the polar transport of auxins in susceptible plants . It appears that Diflufenzopyr sodium salt binds to a specific carrier or efflux induction protein which is involved in the transportation of auxin away from the meristemic regions .

属性

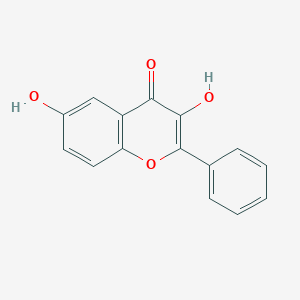

IUPAC Name |

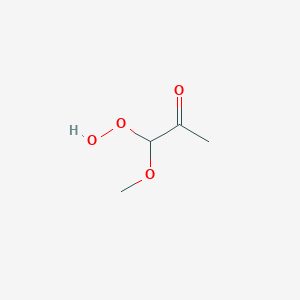

sodium;2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNDBKFAZXZKRA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N4NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032375 | |

| Record name | Diflufenzopyr-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109293-98-3 | |

| Record name | Diflufenzopyr-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)

![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)